6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
6-methyl-1-(4-nitrophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-7-14-11-10(12(18)15-7)6-13-16(11)8-2-4-9(5-3-8)17(19)20/h2-6H,1H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRINSNFKLYXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth. Additionally, it can affect the expression of genes involved in cell survival and proliferation, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of cell signaling pathways. This compound can bind to the active site of these kinases, preventing their activation and subsequent phosphorylation of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells. These findings suggest that this compound has the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a key role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues and cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within the cell, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. Once localized, this compound can exert its effects by interacting with biomolecules within these compartments, influencing cellular processes and responses.
Biological Activity
6-Methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 104912-51-8) is a heterocyclic compound known for its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₂H₉N₅O₃
- Molecular Weight : 271.23 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant in various pharmacological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives against SARS-CoV-2. Molecular docking studies indicated that compounds similar to this compound exhibit promising inhibitory effects on the viral main protease (Mpro) with IC50 values ranging from 1.2 to 2.34 µM . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances antiviral potency.
Antimicrobial Activity
Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have been reported to possess significant antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against various bacterial and fungal strains . The mechanism is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Compounds in this class have demonstrated cytotoxic effects against several cancer cell lines. For instance, a study reported that derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cell lines . The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation.
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various preclinical models. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory diseases. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .
3. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown effectiveness against a range of bacterial strains, including resistant strains, indicating its potential as an antibiotic agent. The structure-activity relationship (SAR) studies suggest that modifications to the nitrophenyl group can enhance antibacterial efficacy .
Pharmacological Studies
1. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been a focal point in pharmacological research. It has shown potential in inhibiting enzymes such as phosphodiesterases (PDEs), which play a role in various signaling pathways related to cardiovascular and neurological functions .
2. Neuroprotective Effects
There is emerging evidence suggesting that pyrazolo[3,4-d]pyrimidine derivatives may possess neuroprotective properties. These effects could be mediated through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Electron-Withdrawing Groups : The 4-nitro substituent in the target compound and analog 10e correlates with enhanced antitumor activity, likely due to improved target binding (e.g., DNA or kinase interactions) .
- The target compound’s methyl group may balance hydrophobicity without excessive bulk.
- Synthetic Flexibility : Substituents at the 1-, 3-, and 6-positions are common modification points, enabling tailored pharmacokinetic and pharmacodynamic profiles .
Antitumor Activity Comparison
- Compound 10e: Exhibits potent activity (IC₅₀ = 11 µM) against MCF-7 breast cancer cells, attributed to the nitrobenzylideneamino group enhancing DNA intercalation or kinase inhibition .
- The absence of a benzylideneamino group may shift the mechanism toward kinase inhibition (e.g., EGFR-TK) as seen in other pyrazolo[3,4-d]pyrimidines .
Anti-Inflammatory and Ulcerogenicity Profiles
- Compound 11e : Shows anti-inflammatory efficacy comparable to indomethacin with minimal ulcerogenic effects, linked to optimized lipophilicity (C log P ~3.5) .
- Target Compound : The nitro group may reduce gastrointestinal toxicity compared to carboxylic acid-based anti-inflammatories, but experimental validation is needed.
Preparation Methods
Microwave-Assisted Synthesis via Heterocyclization of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamides with Aroyl Halides
One efficient method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones involves the heterocyclization reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with aroyl halides under microwave irradiation in solvent-free conditions. This method is notable for its rapid reaction times and high yields compared to conventional heating.
- Procedure : A mixture of the pyrazole carboxamide (2 mmol) and aroyl halide (2.5 mmol) is subjected to microwave irradiation at 1000 W for a few minutes (typically 4–6 minutes).
- Advantages : The reaction proceeds faster and with higher yields (87–94%) compared to classical reflux methods, which require several hours and yield 73–86%.
- Example : For compounds similar to 6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one, the reaction with 3-nitro-substituted aroyl halides gave yields up to 93% under microwave conditions.
- Characterization : The products show characteristic FTIR bands for NH and C=O groups, 1H NMR signals for methyl groups and aromatic protons, and confirmed molecular ion peaks in mass spectra.
| Entry | R1 (Pyrazole) | R2 (Aroyl Halide) | Product | Conventional Heating Time (min) | Conventional Yield (%) | Microwave Time (min) | Microwave Yield (%) | Melting Point (°C) | Time Ratio (Conventional/Microwave) |
|---|---|---|---|---|---|---|---|---|---|
| 6 | Me | 3-NO2C6H4 | 3f | 360 | 86 | 6 | 93 | 183-185 | 60 |
Data adapted from microwave synthesis studies of pyrazolo[3,4-d]pyrimidin-4-ones
Classical Reflux Method in Organic Solvent
The classical synthesis involves refluxing 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with aroyl halides in acetonitrile for extended periods (5–8 hours).
- Procedure : The reactants are heated under reflux in acetonitrile for 300–480 minutes.
- Yield : This method generally affords lower yields (73–86%) compared to microwave-assisted synthesis.
- Limitations : Longer reaction times, use of organic solvents, and moderate yields make this less desirable industrially.
Additional Synthetic Routes and Derivative Modifications
Research also reports the use of 5-amino-4-imino-3-methyl-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidine as an intermediate for further functionalization, including hydrazine derivatives and other heterocyclic transformations, expanding the scope of pyrazolo[3,4-d]pyrimidin-4-one chemistry.
- These derivatives have been synthesized for biological screening, including antitumor activity, indicating the importance of versatile synthetic routes to access various substituted pyrazolo[3,4-d]pyrimidines.
Summary Table of Preparation Methods
| Method | Key Features | Reaction Time | Yield Range (%) | Solvent/Conditions | Notes |
|---|---|---|---|---|---|
| Microwave-Assisted Heterocyclization | Solvent-free, rapid, high yield | 4–6 min | 87–94 | Microwave irradiation, no solvent | Fastest method, high efficiency |
| Multicomponent One-Pot in Glycerol | Green solvent, catalyst p-TSA, one-pot | ~2–3 hours | 91–92 | Glycerol, reflux | Environmentally benign, simple |
| Classical Reflux in Acetonitrile | Conventional heating, longer reaction time | 5–8 hours | 73–86 | Acetonitrile, reflux | Lower yield, longer time |
| Functionalization of Intermediates | Further derivatization for biological activity | Variable | Variable | Various | Enables synthesis of diverse analogs |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one?
- Methodology : The compound can be synthesized via refluxing intermediates in formic acid. For example, heating 3-methyl-1-(4-nitrophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (IIIb) in 85% formic acid under reflux for 7 hours yields the target compound after crystallization . Key parameters include solvent choice (polar aprotic solvents enhance reactivity) and temperature control to avoid side reactions.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H-NMR : Look for aromatic protons from the 4-nitrophenyl group (δ 7.5–8.5 ppm) and pyrazolo-pyrimidine core protons (δ 8.2–8.5 ppm). Methyl groups appear as singlets near δ 2.5–3.0 ppm .
- IR : Key peaks include C=O stretching (~1657 cm⁻¹), NO₂ asymmetric/symmetric stretching (~1520/1350 cm⁻¹), and aromatic C-H bending (~700–800 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Xanthine Oxidase (XO) Inhibition : Use a spectrophotometric assay measuring uric acid formation at 295 nm, comparing IC₅₀ values to allopurinol (positive control). Compounds with substituents like 4-chloro-2-hydroxy-5-methylphenyl show enhanced activity .
- EGFR-TK Inhibition : Employ a fluorescence-based kinase assay with ATP analogs (e.g., ADP-Glo™), monitoring phosphorylation inhibition .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Methodology :
- SAR Studies : Introduce substituents at the pyrimidine core (e.g., methyl, nitro, or aryl groups) and evaluate changes in activity. For instance:
- Nitro Groups : Enhance electron-withdrawing effects, improving XO inhibition .
- Chlorophenyl Substituents : Increase lipophilicity, boosting EGFR-TK inhibition .
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity .
Q. What advanced synthesis methods improve yield and purity?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 70% yield in 2 hours for 3-(4-chlorophenylamino)-5-(4-picolyl)-derivatives vs. 7 hours via traditional reflux) .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures to reduce environmental impact .
Q. How can computational modeling predict toxicity and pharmacokinetics?
- Methodology :
- In Silico Tools : Use SwissADME or ProTox-II to predict:
- Toxicity : LD₅₀, hepatotoxicity (e.g., nitro groups may increase hepatotoxic risk) .
- ADME : LogP values >2 indicate poor solubility; optimize with hydrophilic substituents (e.g., hydroxyl groups) .
Data Contradiction and Resolution
Q. How to address discrepancies in reported biological activity across studies?
- Methodology :
- Experimental Replication : Standardize assay conditions (e.g., enzyme concentration, pH) to minimize variability.
- Design of Experiments (DOE) : Use factorial design to isolate variables (e.g., substituent position vs. solvent polarity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
